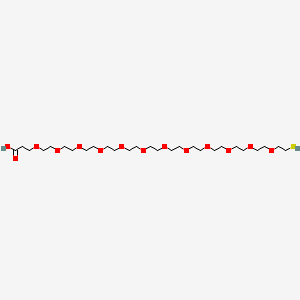![molecular formula C6H7FO2 B2461069 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 146038-53-1](/img/structure/B2461069.png)
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the CAS Number: 146038-53-1 . It has a molecular weight of 130.12 and its molecular formula is C6H7FO2 .
Synthesis Analysis
The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves an expedient synthesis of one such moiety, 3-fluorobicyclo [1.1.1]pentan-1-amine, by employing radical fluorination .Molecular Structure Analysis
The molecular structure of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is represented as OC(=O)C12CC(F)(C1)C2 .Physical And Chemical Properties Analysis
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid serves as a valuable building block in medicinal chemistry. Researchers explore its potential for designing novel drugs due to its unique bicyclic structure. By incorporating this moiety into drug candidates, scientists aim to enhance bioavailability, metabolic stability, and receptor binding affinity. The compound’s fluorine substitution can influence pharmacokinetics and interactions with biological targets .
Radical Fluorination Strategies
The expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine relies on radical fluorination techniques. Researchers use this compound as a precursor to access diverse chemical space. Radical fluorination provides a powerful tool for creating fluorinated molecules, which are essential for drug discovery and materials science .
NMR and Structural Studies
Scientists employ nuclear magnetic resonance (NMR) spectroscopy to investigate the conformational properties of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. By analyzing its NMR spectra, researchers gain insights into molecular geometry, hydrogen bonding, and intermolecular interactions. These studies contribute to our understanding of chemical reactivity and stability .
Solvent Effects and Supramolecular Chemistry
Researchers explore the behavior of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid in different solvents. Its unique bicyclic structure influences solubility, aggregation, and host-guest interactions. Supramolecular chemistry studies involving this compound reveal how it interacts with other molecules, including host receptors and ligands .
Synthetic Methodology
The synthesis of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid contributes to the development of efficient synthetic methodologies. Researchers investigate new routes for its preparation, exploring fluorination strategies, protecting group manipulations, and ring-closing reactions. These synthetic advances benefit not only this specific compound but also broader organic synthesis .
Materials Science and Functional Materials
While less explored, the incorporation of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid into functional materials holds promise. Its rigid bicyclic framework could impact material properties, such as mechanical strength, thermal stability, and optical behavior. Researchers investigate its potential in polymer chemistry, liquid crystals, and other advanced materials .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOUAQUBJPKQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146038-53-1 |
Source


|
| Record name | 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)
![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)

![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)
![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2461001.png)

![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)

![Prop-2-enyl 5-(4-hydroxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461007.png)